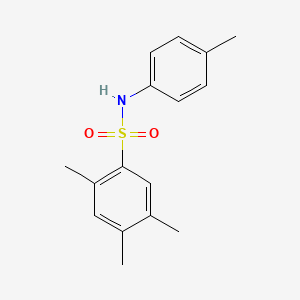

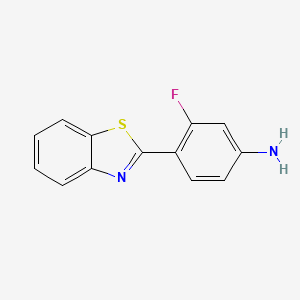

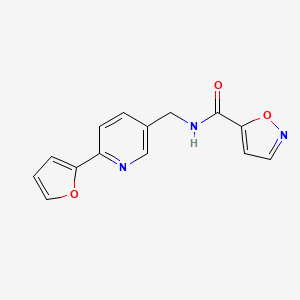

![molecular formula C17H17FN4O3 B2514854 N-(2-氟苯基)-5-(3-甲氧基丙基)-3-氧代-3,5-二氢-2H-吡唑并[4,3-c]吡啶-7-甲酰胺 CAS No. 1219905-95-9](/img/structure/B2514854.png)

N-(2-氟苯基)-5-(3-甲氧基丙基)-3-氧代-3,5-二氢-2H-吡唑并[4,3-c]吡啶-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is a complex organic molecule that likely shares structural and functional characteristics with the compounds described in the provided papers. Although the exact compound is not directly mentioned, the papers discuss related pyrazolo-pyridine derivatives with various substitutions that exhibit biological activity, particularly in the context of cancer research.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic precursors. For instance, the synthesis of a fluorophenyl-pyrazolopyrimidine derivative was achieved by condensation of dimethylamine with a pyrazolopyrimidine intermediate, which was prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate by cyclisation with a fluorinated butane-dione and subsequent saponification . Similarly, the synthesis of a difluoro-pyrazolopyridine compound involved a 9-step process starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, leading to a compound with potential as a PET imaging agent . These examples suggest that the synthesis of the compound would also be complex and require careful planning of each synthetic step to ensure the correct placement of functional groups.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by X-ray crystallography, as seen in the study of a fluorophenyl-pyrazolopyrimidine derivative . The crystal structure provides valuable information about the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions with biological targets. The presence of fluorine atoms and other substituents can significantly influence the electronic distribution and steric hindrance within the molecule, affecting its biological activity.

Chemical Reactions Analysis

The chemical reactions involving these compounds are often related to their biological activity. For example, the fluorophenyl-pyrazolopyrimidine derivative showed effective inhibition of cancer cell proliferation . The introduction of fluorine atoms and other functional groups can enhance the compound's ability to interact with specific enzymes or receptors, as demonstrated by the dual c-Met/VEGFR2 tyrosine kinase inhibitors . These reactions are typically studied in vitro using various biochemical assays to determine inhibitory concentrations (IC50) and selectivity profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including solubility, stability, and pharmacokinetic profiles, are essential for their potential therapeutic application. The compounds described in the papers possess favorable pharmacokinetic profiles and have shown efficacy in vivo in tumor xenograft models in mice . These properties are influenced by the molecular structure, particularly the presence of functional groups that can affect the compound's distribution, metabolism, and excretion in biological systems.

科学研究应用

发现和抑制活性

化合物N-(2-氟苯基)-5-(3-甲氧基丙基)-3-氧代-3,5-二氢-2H-吡唑并[4,3-c]吡啶-7-甲酰胺属于一类化合物,其作为激酶抑制剂的潜力(特别是Met激酶抑制剂)而受到研究。Schroeder等人(2009年)发现了一种类似的化合物N-(4-(2-氨基-3-氯吡啶-4-氧基)-3-氟苯基)-4-乙氧基-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺(BMS-777607),该化合物表现出有效的抑制活性,并因其良好的药代动力学和临床前安全性特征而进入I期临床试验(Schroeder et al., 2009).

合成和放射示踪

Katoch-Rouse和Horti(2003年)探索了N-(哌啶-1-基)-5-(4-甲氧基苯基)-1-(2-氯苯基)-4-[18F]氟-1H-吡唑-3-甲酰胺的合成,这是一种用于利用正电子发射断层扫描法研究大脑中大麻素受体的放射示踪剂。这项工作证明了合成氟代吡唑甲酰胺作为放射示踪剂的潜力(Katoch-Rouse & Horti, 2003).

细胞毒活性

Hassan等人(2015年)合成了吡唑并[1,5-a]嘧啶和相关的席夫碱,其中包括类似于指定化合物的化合物。这些化合物被研究了对各种人类癌细胞系的细胞毒性。这项研究突出了此类化合物在癌症治疗中的潜力(Hassan et al., 2015).

抗结核和抗菌活性

Bodige等人(2019年)研究了吡咯并[3,2-b]吡啶-3-甲酰胺连接的2-甲氧基吡啶衍生物,表现出抗结核和抗菌活性。这项研究表明结构类似的化合物在治疗细菌感染中的潜力(Bodige et al., 2019).

抗过敏活性

Nohara等人(1985年)合成了具有抗过敏活性的5-氧代-5H-[1]苯并吡喃[2,3-b]吡啶。这些化合物显示出作为抗过敏剂的潜力,表明目标化合物具有类似的可能性(Nohara et al., 1985).

荧光团的中间体

Castillo等人(2018年)证明了3-甲酰基吡唑并[1,5-a]嘧啶作为创建功能性荧光团的中间体的用途,表明结构相关化合物在荧光探针开发中的潜力(Castillo et al., 2018).

属性

IUPAC Name |

N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O3/c1-25-8-4-7-22-9-11(15-12(10-22)17(24)21-20-15)16(23)19-14-6-3-2-5-13(14)18/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,19,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAAXKGBQAKMAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C=C2C(=NNC2=O)C(=C1)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

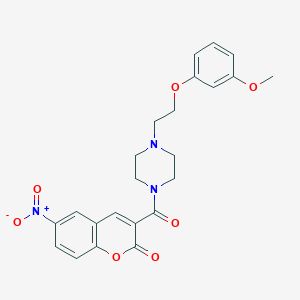

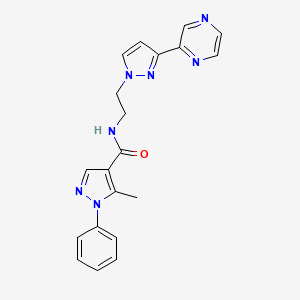

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514782.png)

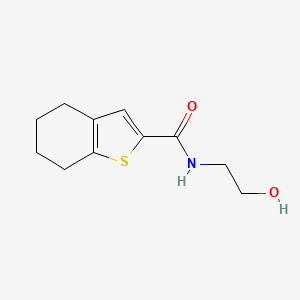

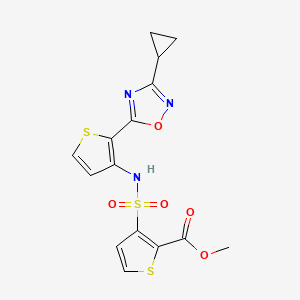

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2514786.png)

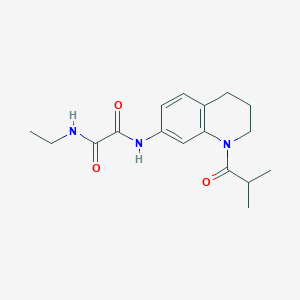

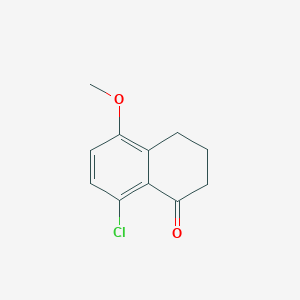

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2514788.png)

![ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate](/img/structure/B2514791.png)